molecular formula C23H24O7 B12073155 1-O-ACETYL-2-DEOXY-3,5-DI-O-(4-METHYLBENZOYL)-beta-D-ERYTHROPENTOFURANOSE

1-O-ACETYL-2-DEOXY-3,5-DI-O-(4-METHYLBENZOYL)-beta-D-ERYTHROPENTOFURANOSE

Katalognummer: B12073155
Molekulargewicht: 412.4 g/mol
InChI-Schlüssel: AEEIKTDMFUOGDM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-O-ACETYL-2-DEOXY-3,5-DI-O-(4-METHYLBENZOYL)-beta-D-ERYTHROPENTOFURANOSE is a complex organic compound with significant applications in various scientific fields

Vorbereitungsmethoden

The synthesis of 1-O-ACETYL-2-DEOXY-3,5-DI-O-(4-METHYLBENZOYL)-beta-D-ERYTHROPENTOFURANOSE involves several steps:

    Starting Material: The process begins with erythropentofuranose.

    Acetylation: The hydroxyl group at the first position is acetylated using acetic anhydride in the presence of a catalyst like pyridine.

    Deoxygenation: The hydroxyl group at the second position is removed through a reduction reaction, often using reagents like lithium aluminum hydride (LiAlH4).

    Benzoylation: The hydroxyl groups at the third and fifth positions are benzoylated using 4-methylbenzoyl chloride in the presence of a base like triethylamine.

Industrial production methods typically involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Analyse Chemischer Reaktionen

1-O-ACETYL-2-DEOXY-3,5-DI-O-(4-METHYLBENZOYL)-beta-D-ERYTHROPENTOFURANOSE undergoes various chemical reactions:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) can convert ketones or aldehydes into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the acetyl or benzoyl groups with other functional groups, using reagents like sodium methoxide (NaOMe).

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-O-ACETYL-2-DEOXY-3,5-DI-O-(4-METHYLBENZOYL)-beta-D-ERYTHROPENTOFURANOSE has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including antiviral and anticancer properties.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Wirkmechanismus

The mechanism of action of 1-O-ACETYL-2-DEOXY-3,5-DI-O-(4-METHYLBENZOYL)-beta-D-ERYTHROPENTOFURANOSE involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes and receptors, altering their activity.

    Pathways: The compound can influence various biochemical pathways, potentially leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

1-O-ACETYL-2-DEOXY-3,5-DI-O-(4-METHYLBENZOYL)-beta-D-ERYTHROPENTOFURANOSE is unique due to its specific functional groups and structure. Similar compounds include:

    1-O-Acetyl-2-deoxy-3,5-di-O-toluoyl-beta-D-erythropentofuranose: Similar structure but with toluoyl groups instead of methylbenzoyl groups.

    1-O-Acetyl-2-deoxy-3,5-di-O-benzoyl-beta-D-erythropentofuranose: Similar structure but with benzoyl groups instead of methylbenzoyl groups.

Eigenschaften

Molekularformel

C23H24O7

Molekulargewicht

412.4 g/mol

IUPAC-Name

[5-acetyloxy-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate

InChI

InChI=1S/C23H24O7/c1-14-4-8-17(9-5-14)22(25)27-13-20-19(12-21(29-20)28-16(3)24)30-23(26)18-10-6-15(2)7-11-18/h4-11,19-21H,12-13H2,1-3H3

InChI-Schlüssel

AEEIKTDMFUOGDM-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)OC(=O)C)OC(=O)C3=CC=C(C=C3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.